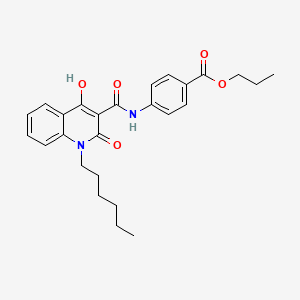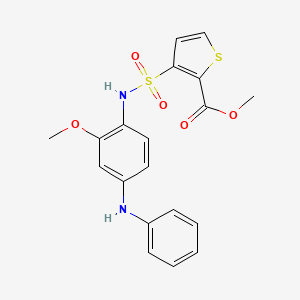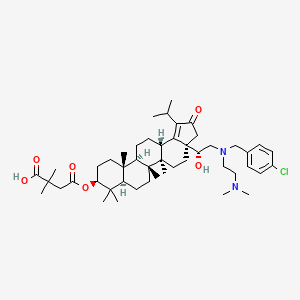
GSK2838232
Übersicht
Beschreibung
GSK2838232 ist ein neuartiger Maturationsinhibitor der zweiten Generation, der zur Behandlung von Infektionen mit dem humanen Immundefizienzvirus Typ 1 (HIV-1) entwickelt wurde. Er wirkt, indem er die proteolytische Spaltung des HIV-1-Gag-Proteins an der Verbindungsstelle von Kapsid und Spacer-Peptid 1 blockiert, wodurch neu gebildete Virionen nicht infektiös werden .
Wirkmechanismus
- As a result, immature viral particles are produced, which lack infectivity due to incomplete maturation .
- This compound disrupts this process, leading to the accumulation of immature, non-infectious virions .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
GSK2838232 blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious . This action of this compound involves interactions with the HIV protease enzyme, a key biomolecule in the life cycle of the virus .
Cellular Effects
This compound has been shown to have significant effects on HIV-1 infected cells. It leads to a decline in viral load and an increase in CD4+ cell counts . These effects are indicative of the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism related to the HIV-1 infection process .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the final cleavage step of the gag capsid-Sp1 polyprotein by the HIV protease enzyme . This prevents the formation of the functional capsid p24, leading to improper assembly of the virion and a noninfectious viral particle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound’s exposure, measured as maximum concentration and area under the concentration-time curve, increased 2- to 3-fold with repeated dosing, reaching steady-state by day 8 with a half-life from 16.3 to 19.2 hours .
Dosage Effects in Animal Models
The effects of different dosages on viral load and CD4+ cell counts were observed .
Metabolic Pathways
Its mechanism of action suggests that it interacts with the HIV protease enzyme, which plays a crucial role in the viral life cycle .
Transport and Distribution
Its rapid absorption and dose-proportional pharmacokinetics suggest efficient distribution .
Subcellular Localization
Given its mechanism of action, it is likely to interact with the HIV-1 Gag polyprotein at the junction of capsid and spacer peptide 1 (CA/SP1), which is a key component of the viral particle .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GSK2838232 beinhaltet einen Ansatz der medizinischen Chemie in Kombination mit einer virologischen Triage-Strategie, die sich auf die Aktivität gegen Gag-Polymorphismen konzentriert. Die anfängliche antivirale Aktivität wird in einem MT4-Assay unter Verwendung von NL4-3 mit einem Konsens-Klade-B-Kapsid/Spacer-Peptid-1-Bereich bewertet und mit einer V370A-Mutante verglichen .
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound wurden in der verfügbaren Literatur nicht explizit beschrieben. Die Entwicklung der Verbindung beinhaltet die Optimierung ihres virologischen Profils und die Sicherstellung einer breiten Wirksamkeit gegen verschiedene HIV-1-Isolate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GSK2838232 unterliegt in erster Linie Maturationsinhibitionsreaktionen. Es verhindert den letzten Spaltungsschritt des Gag-Kapsid-Spacer-Peptid-1-Polyproteins durch das HIV-Protease-Enzym zum funktionellen Kapsid p24 .
Häufige Reagenzien und Bedingungen: Die Verbindung wird in einer Reihe von HIV-1-Isolaten unter Verwendung eines Assays auf Basis peripherer Blutmononukleäre Zellen getestet. Der Einfluss der Zugabe von menschlichem Serum auf die Potenz von this compound wird bewertet, wobei keine Wirkung bei steigenden Serumkonzentrationen bis zu 40 % festgestellt wird .
Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus der Reaktion mit this compound gebildet wird, ist ein nicht infektiöses Viruspartikel aufgrund einer falschen Assemblierung des Virions .
Wissenschaftliche Forschungsanwendungen
GSK2838232 hat eine potente antivirale Aktivität in vitro mit einer mittleren maximalen Hemmkonzentration von 50 % von 1,6 Nanomol und behält seine Aktivität über ein breites Spektrum an HIV-Isolaten bei, einschließlich polymorpher Gag-Sequenzen . Es wird in der klinischen Forschung eingesetzt, um seine Sicherheit, Pharmakokinetik und antivirale Aktivität bei Teilnehmern mit HIV-1-Infektion zu bewerten . Die Verbindung hat sich als kurzfristige Monotherapie als wirksam erwiesen und unterstützt ihre Weiterentwicklung als Teil einer Kombinationsantiretroviraltherapie .
Wirkmechanismus
This compound wirkt als Maturationsinhibitor, indem es die proteolytische Spaltung des HIV-1-Gag-Proteins an der Verbindungsstelle von Kapsid und Spacer-Peptid 1 blockiert. Diese Hemmung verhindert die Bildung des funktionellen Kapsids p24, was zu einer falschen Assemblierung des Virions führt und zu einem nicht infektiösen Viruspartikel führt . Die antivirale Aktivität der Verbindung wird durch menschliches Serum bis zu 40 % Volumen nicht beeinflusst .
Vergleich Mit ähnlichen Verbindungen
GSK2838232 wird mit dem Maturationsinhibitor der ersten Generation gegen HIV-1, Bevirimat, verglichen. Bevirimat zeigte eine klinische Wirksamkeit, hatte aber Einschränkungen aufgrund von Gag-Polymorphismen in beiden Kapsid- und Spacer-Peptid-1-Regionen, was seine Wirksamkeit gegen eine breite Palette von HIV-1-Isolaten beeinflusste . This compound hingegen hat ein optimiertes virologisches Profil und behält seine Aktivität über verschiedene HIV-1-Isolate hinweg bei, was es zu einem effektiveren Maturationsinhibitor der zweiten Generation macht .
Liste ähnlicher Verbindungen:- Bevirimat
- Andere HIV-1-Maturationsinhibitoren, die auf die Gag-Kapsid-Spacer-Peptid-1-Region abzielen
Eigenschaften
IUPAC Name |
4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(25-24-50(10)11)28-31-12-14-32(49)15-13-31)23-22-46(8)33(41(40)48)16-17-36-45(7)20-19-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)18-21-47(36,46)9/h12-15,30,33,35-38,53H,16-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWKUXNVNJAMY-PZFKGGKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC=C(C=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H73ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443460-91-0 | |
| Record name | GSK-2838232 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443460910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2838232 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C7884M8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GSK2838232 against HIV?
A: this compound is a second-generation HIV-1 maturation inhibitor. [] It acts by binding to the immature form of the HIV-1 Gag polyprotein, specifically at the junction of the capsid (CA) and spacer peptide 1 (SP1). [] This binding prevents the essential proteolytic cleavage at the CA/SP1 junction, disrupting the normal maturation process of HIV-1 virions. [] Consequently, the newly formed virions are non-infectious, inhibiting viral replication. []
Q2: How does the chemical structure of the CA/SP1 region in HIV-2 and SIV compare to HIV-1, and how does this affect this compound's activity?
A: HIV-2 and SIV isolates exhibit intrinsic resistance to this compound. [] This resistance is attributed to the sequence differences in the CA/SP1 region of the Gag polyprotein compared to HIV-1. [] When the CA/SP1 sequence of HIV-2 was modified to resemble that of HIV-1, susceptibility to this compound was restored. [] This finding highlights the importance of the CA/SP1 region as the target for this compound and underscores the sequence-specific nature of its inhibitory activity.
Q3: What are the pharmacokinetic properties of this compound, and how do they influence its administration?
A: this compound demonstrates favorable pharmacokinetic properties for once-daily oral administration. [, , ] Studies in healthy subjects showed that the drug is rapidly absorbed, with peak concentrations reached within 2-3 hours in the fasted state. [] Food intake delays absorption and increases exposure. [, ] Co-administration with ritonavir or cobicistat, potent CYP4A inhibitors, significantly boosts this compound exposure by reducing its clearance. [, ] This boosting effect allows for a lower dose of this compound to achieve effective plasma concentrations, making it suitable for once-daily dosing as part of combination antiretroviral therapy. [, ]
Q4: What is the current development stage of this compound, and what are the key findings from clinical trials so far?
A: this compound has been evaluated in Phase 1 and Phase 2a clinical trials. [, , ] These studies demonstrated that this compound, co-administered with either ritonavir or cobicistat, was generally well-tolerated in healthy individuals and individuals with HIV-1 infection. [, , ] Importantly, the Phase 2a trial demonstrated the antiviral activity of this compound as a short-term monotherapy, with significant reductions in viral load observed across different dose levels. [] These encouraging findings support the continued development of this compound for treating HIV as part of combination antiretroviral therapy. []
Q5: What are the potential advantages of formulating this compound as an ionic liquid?
A: Formulating this compound as an ionic liquid (API-IL) presents potential advantages in overcoming limitations associated with traditional solid-state forms. [] this compound, being highly hydrophobic, may exhibit poor solubility and bioavailability. [] API-IL formulations can enhance solubility and potentially improve bioavailability. [] Furthermore, API-ILs can address challenges related to polymorphism, a common issue with solid-state drugs where different crystal forms can have varying solubility and stability, impacting drug performance. [] While further research is needed, exploring API-IL formulations for this compound represents a promising avenue to optimize its delivery and therapeutic potential. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


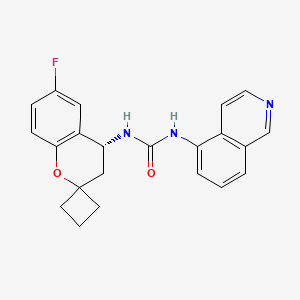
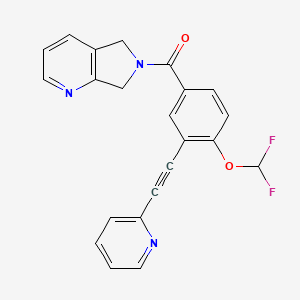
![9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine](/img/structure/B607733.png)
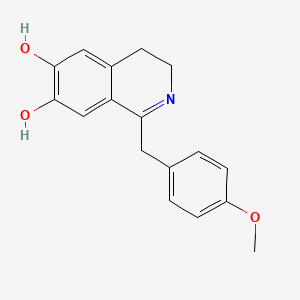
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)
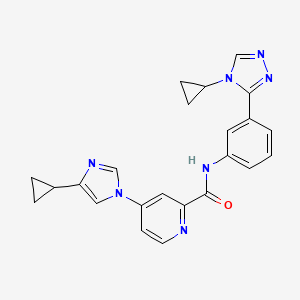

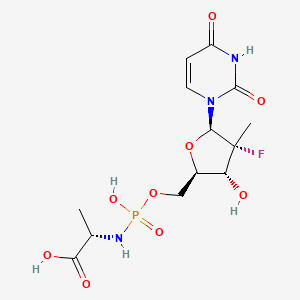
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
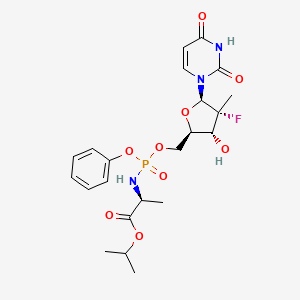
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
